molecular formula C9H11NO B075981 (R)-2-Phenylpropylamide CAS No. 14182-57-1

(R)-2-Phenylpropylamide

Cat. No. B075981
CAS RN: 14182-57-1
M. Wt: 149.19 g/mol
InChI Key: DOZZSWAOPDYVLH-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-2-Phenylpropylamide and related compounds often involves optical resolution and preferential crystallization techniques to achieve optical purity. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was optically resolved using cinchonidine as a resolving agent, yielding (S)- and (R)-enantiomers with high optical purity. These compounds were further processed to synthesize optically active amino acids and amides (Shiraiwa et al., 2002).

Scientific Research Applications

  • Ions R(2)NN(O)NO in Biomedical Research : These ions and their alkylation products are increasingly used as nitric oxide-generating agents in biomedical research. They can form O(2)-arylated derivatives with aza- or nitroaromatic substrates, potentially useful in drug discovery, especially for disrupting HIV-1 p7 nucleocapsid protein's zinc finger assembly, critical to viral replication (Saavedra et al., 2001).

  • Molecular Light Switch for DNA : The study on Ru(bpy)2(dppz)2+ shows its application as a nonradioactive probe for nucleic acids, demonstrating intense photoluminescence in the presence of double-helical DNA (Friedman et al., 1990).

  • Selective Binding of Psychotomimetic Phenylisopropylamine Derivatives : This research investigates the binding of these derivatives to 5HT2 receptors, noting optimal stereospecific selectivity for certain hallucinogenic agents in humans (Mckenna et al., 1987).

  • Polypyridylruthenium (II) Complexes with DNA : This study examines how different Ru(II) complexes bind to DNA, with implications for understanding drug-DNA interactions and the development of therapeutic agents (Kelly et al., 1985).

  • Phyloseq for Microbiome Census Data Analysis : The phyloseq package in R provides tools for analyzing microbiome census data, integrating ecology, genetics, and multivariate statistics for reproducible research (McMurdie & Holmes, 2013).

  • Fipronil Metabolism in Aquatic Ecosystems : Studies the dissipation of the insecticide fipronil, a phenylpyrazole derivative, in aquatic ecosystems, offering insights into environmental chemistry and toxicology (Aajoud et al., 2003).

  • Ru(II) Complexes with Modified Anionic Fragments : Examines the electrochemical and photophysical properties of Ru(II) complexes, which have implications for understanding the reactivity of these complexes in various applications (Bomben et al., 2010).

properties

IUPAC Name

(2R)-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZZSWAOPDYVLH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Phenylpropylamide

Synthesis routes and methods

Procedure details

3-Phenylpropionic acid (12 mg) was dissolved in tetrahydrofuran (2 ml), and triethylamine (12 μl) and isobutyl chloroformate (11 μl) were added to the solution under ice cooling. The reaction mixture was stirred at the same temperature for 1 hour, and then a solution of the compound obtained in Example 190, (1) in tetrahydrofuran (1 ml) was slowly added dropwise to the reaction mixture at −78° C. The reaction mixture was gradually warmed to room temperature, and stirred overnight. Then, ethyl acetate and saturated aqueous sodium hydrogencarbonate were added to the reaction mixture, and the layers were separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by preparative thin layer chromatography (chloroform:methanol:28% aqueous ammonia=20:1:0.1) to obtain a phenylpropionamide compound (22 mg). (2) By using the compound obtained in (1) mentioned above (22 mg) as a starting material, the compound shown in Table 5 (15 mg) was obtained in the same manners as those of Example 4, (6) and Example 11.
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12 mg
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2 mL
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12 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Beard, MA Cohen, JS Parratt, NJ Turner… - Tetrahedron …, 1993 - Elsevier
An immobilised whole cell Rhodococcus sp. (SP 361) has been shown to be an effective catalyst for the stereoselective hydrolysis of both racemic and prochiral nitrile containing …
Number of citations: 86 www.sciencedirect.com

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